molecular formula C9H8N4O2S B586333 Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- CAS No. 65647-48-5

Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-

Cat. No. B586333
CAS RN: 65647-48-5
M. Wt: 236.249
InChI Key: SAUCPSIPFXUAPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted ureas, which this compound is a type of, generally involves the reaction of isocyanates or carbamoyl chlorides with ammonia . A practically simple, catalyst-free, and scalable method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Chemical Reactions Analysis

The chemical reactions involving urea derivatives can be quite diverse. For example, a urea-rich porous organic polymer has been used as a hydrogen bond catalyst for Knoevenagel condensation reaction and multi-component synthesis of 2,3-dihydroquinazolin-4 (1 H )-ones .

properties

IUPAC Name

1-(4-hydroxyphenyl)-3-(thiadiazol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-7-3-1-6(2-4-7)11-9(15)12-8-5-10-13-16-8/h1-5,14H,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRISYSJIMKTDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CN=NS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20793346
Record name N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(4-oxocyclohexa-2,5-dien-1-ylidene)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20793346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-

CAS RN

65647-48-5
Record name N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(4-oxocyclohexa-2,5-dien-1-ylidene)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20793346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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